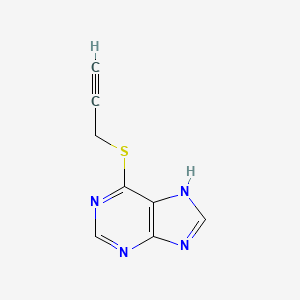
1H-Purine, 6-(2-propynylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine, 6-(2-propynylthio)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a propynylthio group at the 6-position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Purine, 6-(2-propynylthio)- can be synthesized through the reaction of purinethiones with propynylthio derivatives. The synthesis involves the conversion of purinethiones into propynylthio derivatives, which are then further transformed via a Mannich reaction with paraformaldehyde and secondary amines such as pyrrolidine, piperidine, morpholine, and diethylamine in dry dioxane .
Industrial Production Methods: While specific industrial production methods for 1H-Purine, 6-(2-propynylthio)- are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine, 6-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propynylthio group to other functional groups.
Substitution: The propynylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
1H-Purine, 6-(2-propynylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Due to its biological activities, 1H-Purine, 6-(2-propynylthio)- is being investigated for potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 1H-Purine, 6-(2-propynylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit protein kinases and other enzymes critical for cancer cell growth, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
6-Mercaptopurine: A thiopurine derivative used as an anticancer and immunosuppressive drug.
6-Thioguanine: Another thiopurine derivative with similar applications.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Uniqueness: 1H-Purine, 6-(2-propynylthio)- is unique due to the presence of the propynylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
79515-86-9 |
|---|---|
Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
6-prop-2-ynylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H6N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h1,4-5H,3H2,(H,9,10,11,12) |
InChI Key |
XUTFGQCVGBZCJL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















